![molecular formula C16H15NO4S B2912540 N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide CAS No. 2034339-11-0](/img/structure/B2912540.png)

N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

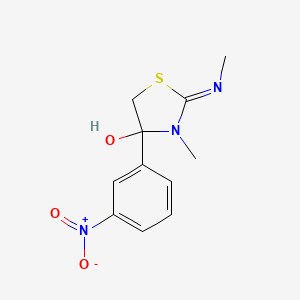

N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide, also known as BMS-986142, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of Janus kinase (JAK) inhibitors, which are used to treat various inflammatory and autoimmune diseases. In

Scientific Research Applications

Application in Fungal Products and Biotechnology

The compound has been found in the cultivation of Cordyceps militaris , a valuable mushroom with wide use in food and medicine . This fungal product usage in many countries, especially in Southeast Asia, has become widespread . The compound contributes to the similar chemical characteristics and therapeutic properties of C. militaris and Chinese cordyceps (Ophiocordyceps sinensis) .

Role in Dye-Sensitized Solar Cells

The compound has been used in the synthesis of efficient bi-anchoring bifuran/biphenyl derivatives for dye-sensitized solar cell applications . The photovoltaic performance measurement was conducted using the Ru (II) dye N3 as a reference to examine the effects of different electron acceptor units and replacement of the π-spacer bifuran by biphenyl units on the photophysical, electrochemical, and photovoltaic properties .

Use in Bio-Based Materials

The compound has been used in the synthesis of novel furfural-based polyesters bearing sulfide-bridged difuran dicarboxylic acid units with high oxygen barrier properties . These materials have potential applications in packaging, where high barrier properties are required .

Potential in Pharmaceutical and Therapeutic Applications

The compound has been found in Cordyceps militaris, which has various bioactivities such as immunomodulatory, anti-inflammatory, antitumor, antimicrobial, insecticidal, anti-fibrotic, liver protection, kidney protection, and pneumonia protection . This suggests potential pharmaceutical and therapeutic applications of the compound .

Role in Organic Dye Photovoltaic Performances

The compound has been used in the preparation of [2,2’-bifuran]-5,5’-diylbis(methanylylidene)bis(pyrimidine) derivatives . The research shows that the organic dye photovoltaic performances can vary greatly depending on the type of electron donor and acceptor used .

Use in the Synthesis of Efficient Bi-Anchoring Bifuran/Biphenyl Derivatives

The compound has been used in the synthesis of efficient bi-anchoring bifuran/biphenyl derivatives . These derivatives have been used in dye-sensitized solar cell applications .

properties

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c18-22(19,12-13-5-2-1-3-6-13)17-11-14-8-9-16(21-14)15-7-4-10-20-15/h1-10,17H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHQMTZWVDNEKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2912459.png)

![5-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2912465.png)

![2-((4-bromophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2912466.png)

![7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2912470.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2912474.png)

![Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2912475.png)

![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2912476.png)

![6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2912477.png)

![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2912478.png)